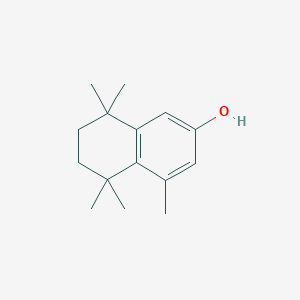

4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

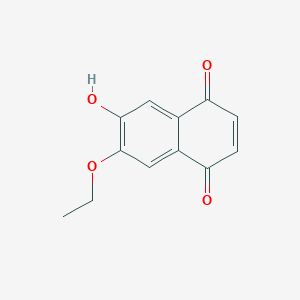

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールは、複数のメチル基とテトラヒドロナフタレン骨格に結合したヒドロキシル基を特徴とする、ユニークな構造を持つ有機化合物です。

合成方法

合成経路と反応条件

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールの合成は、通常、ナフタレン誘導体のアルキル化に続いて、還元およびヒドロキシル化の段階を伴います。一般的な方法には、以下の段階が含まれます。

アルキル化: 1,2,3,4-テトラヒドロナフタレンなどの出発物質は、水素化ナトリウムなどの強塩基の存在下で、ヨウ化メチルなどのメチル化剤を使用してアルキル化されます。

還元: 得られたアルキル化生成物は、パラジウム触媒の存在下で水素ガスを使用して還元され、テトラヒドロナフタレン誘導体が生成されます。

ヒドロキシル化: 最後に、四酸化オスミウムまたは過マンガン酸カリウムなどの試薬を使用してヒドロキシル化反応を行うことにより、ヒドロキシル基が導入されます。

工業生産方法

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールの工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。このプロセスは、より高い収率とコスト効率のために最適化されており、通常、連続フロー反応器と自動システムを利用して、品質と効率の一貫性を確保しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the alkylation of a naphthalene derivative followed by reduction and hydroxylation steps. One common method includes the following steps:

Alkylation: The starting material, such as 1,2,3,4-tetrahydronaphthalene, is alkylated using methylating agents like methyl iodide in the presence of a strong base such as sodium hydride.

Reduction: The resulting alkylated product undergoes reduction using hydrogen gas in the presence of a palladium catalyst to form the tetrahydronaphthalene derivative.

Hydroxylation: Finally, the hydroxyl group is introduced via a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

反応の種類

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 三酸化クロムまたはクロム酸ピリジニウムなどの酸化剤を使用して、ヒドロキシル基をケトンまたはアルデヒドに酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルカンに還元することができます。

置換: 塩化チオニルまたは三臭化リンなどの試薬を使用して、ヒドロキシル基を他の官能基に置換することができます。

一般的な試薬と条件

酸化: 酢酸中の三酸化クロム、ジクロロメタン中のクロム酸ピリジニウム。

還元: エーテル中の水素化リチウムアルミニウム、パラジウム触媒を用いた水素ガス。

置換: ピリジン中の塩化チオニル、テトラヒドロフラン中の三臭化リン。

生成される主な生成物

酸化: 4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オンの生成。

還元: 4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレンの生成。

置換: 4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-クロリドまたは2-ブロミドの生成。

科学研究への応用

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールは、科学研究でいくつかの用途があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性および抗炎症作用など、潜在的な生物活性を調査しています。

医学: そのユニークな構造と生物活性により、潜在的な治療薬として探索されています。

産業: 特殊化学品の製造および香料やフレーバーの合成における中間体として使用されています。

科学的研究の応用

4,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

作用機序

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシル基は、生体分子と水素結合を形成し、その活性を影響を与える可能性があります。さらに、この化合物の疎水性により、脂質膜と相互作用し、その特性を変え、細胞プロセスに影響を与える可能性があります。

類似化合物との比較

類似化合物

- 3,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-イルボロン酸

- 5,6,7,8-テトラヒドロ-3,5,5,8,8-ペンタメチル-2-ナフタレンアミン

- メチル4-(3,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-カルボニル)ベンゾエート

ユニークさ

4,5,5,8,8-ペンタメチル-5,6,7,8-テトラヒドロナフタレン-2-オールは、メチル基の特定の配置とヒドロキシル基の存在によりユニークです。この構造は、さまざまな用途に価値がある、独特の化学的および物理的特性を与えます。さまざまな化学反応を起こす能力と潜在的な生物活性は、類似化合物とは異なるものです。

特性

CAS番号 |

22825-16-7 |

|---|---|

分子式 |

C15H22O |

分子量 |

218.33 g/mol |

IUPAC名 |

4,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-ol |

InChI |

InChI=1S/C15H22O/c1-10-8-11(16)9-12-13(10)15(4,5)7-6-14(12,2)3/h8-9,16H,6-7H2,1-5H3 |

InChIキー |

UAYJSXUMQWEYEQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1C(CCC2(C)C)(C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)

![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)

![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)